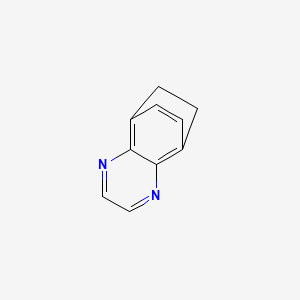

5,8-Ethanoquinoxaline

Description

Propriétés

Numéro CAS |

474649-33-7 |

|---|---|

Formule moléculaire |

C10H8N2 |

Poids moléculaire |

156.18 g/mol |

Nom IUPAC |

3,6-diazatricyclo[6.2.2.02,7]dodeca-1,3,5,7,9-pentaene |

InChI |

InChI=1S/C10H8N2/c1-2-8-4-3-7(1)9-10(8)12-6-5-11-9/h1-2,5-6H,3-4H2 |

Clé InChI |

OBTIXJADCIOKRJ-UHFFFAOYSA-N |

SMILES canonique |

C1CC2=C3C(=C1C=C2)N=CC=N3 |

Origine du produit |

United States |

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse de la 5,8-Éthanoquinoxaline implique généralement la condensation de l'o-phénylènediamine avec un composé dicarbonylé en conditions acides ou basiques. Une méthode courante est la réaction de l'o-phénylènediamine avec le glyoxal en présence d'acide acétique, ce qui conduit à la formation du cycle quinoxaline. Le pont éthano peut être introduit par des réactions de cyclisation ultérieures impliquant des réactifs et des catalyseurs appropriés .

Méthodes de Production Industrielle : La production industrielle de la 5,8-Éthanoquinoxaline utilise souvent des principes de chimie verte pour minimiser l'impact environnemental. Des méthodes telles que la synthèse assistée par micro-ondes et les réactions sans solvant sont utilisées pour améliorer l'efficacité et réduire les déchets. Des catalyseurs tels que le chlorure d'indium et le chlorure stannique ont été rapportés pour faciliter le processus de cyclisation, rendant la synthèse plus durable .

Analyse Des Réactions Chimiques

Types de Réactions : La 5,8-Éthanoquinoxaline subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène, conduisant à la formation de dioxydes de quinoxaline.

Réduction : Les réactions de réduction à l'aide d'agents tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium peuvent convertir le cycle quinoxaline en sa forme dihydro.

Réactifs et Conditions Courants :

Oxydation : Permanganate de potassium en milieu acide.

Réduction : Borohydrure de sodium dans le méthanol.

Substitution : Halogénation à l'aide de brome dans l'acide acétique.

Principaux Produits Formés :

Oxydation : Dioxydes de quinoxaline.

Réduction : Dihydroquinoxalines.

Substitution : Quinoxalines halogénées

4. Applications de la Recherche Scientifique

La 5,8-Éthanoquinoxaline a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisée comme bloc de construction pour la synthèse de composés hétérocycliques plus complexes.

Biologie : Investigée pour son potentiel en tant qu'agent antimicrobien et anticancéreux en raison de sa capacité à interagir avec les macromolécules biologiques.

Médecine : Explorée pour son potentiel thérapeutique dans le traitement de maladies telles que la tuberculose et le paludisme.

Industrie : Utilisée dans la production de colorants, de matériaux fluorescents et de semi-conducteurs organiques .

5. Mécanisme d'Action

Le mécanisme d'action de la 5,8-Éthanoquinoxaline implique son interaction avec diverses cibles moléculaires. Le composé peut se lier à l'ADN et aux protéines, perturbant leur fonction normale. Cette liaison peut conduire à l'inhibition de l'activité enzymatique, à l'interférence avec la réplication de l'ADN et à l'induction de l'apoptose dans les cellules cancéreuses. Les voies impliquées comprennent l'activation des caspases et la génération d'espèces réactives de l'oxygène .

Composés Similaires :

Quinoxaline : Le composé parent avec une structure similaire mais sans le pont éthano.

Quinoléine : Un autre hétérocycle contenant de l'azote avec un motif de fusion de cycle différent.

Cinnoline : Un isomère de la quinoxaline avec des atomes d'azote à des positions différentes.

Unicité de la 5,8-Éthanoquinoxaline : La présence du pont éthano dans la 5,8-Éthanoquinoxaline confère des propriétés stériques et électroniques uniques, la rendant plus rigide et moins sujette aux changements conformationnels par rapport à ses analogues. Cette rigidité peut améliorer son affinité de liaison aux cibles biologiques et améliorer sa stabilité dans diverses conditions .

Applications De Recherche Scientifique

5,8-Ethanoquinoxaline has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

Medicine: Explored for its therapeutic potential in treating diseases like tuberculosis and malaria.

Industry: Utilized in the production of dyes, fluorescent materials, and organic semiconductors .

Mécanisme D'action

The mechanism of action of 5,8-Ethanoquinoxaline involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal function. This binding can lead to the inhibition of enzyme activity, interference with DNA replication, and induction of apoptosis in cancer cells. The pathways involved include the activation of caspases and the generation of reactive oxygen species .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Quinoxaline derivatives exhibit diverse properties depending on substituents and structural modifications. Below is a comparative analysis of 5,8-Ethanoquinoxaline with related compounds:

Table 1: Structural and Functional Comparisons

Key Findings:

Structural Rigidity vs. In contrast, methoxy or carboxylic acid substituents () introduce polarity but retain rotational freedom at the substituent sites.

Electronic Effects: Electron-donating groups (e.g., methoxy in ) increase electron density on the quinoxaline ring, enhancing solubility in polar solvents. The ethano bridge may exert a mild electron-donating effect due to sigma-bond hyperconjugation. Halogenated derivatives (e.g., bromine in ) exhibit electron-withdrawing effects, facilitating cross-coupling reactions for polymer or small-molecule synthesis.

Pharmacological Potential: While this compound’s bioactivity is undocumented in the evidence, quinoxaline derivatives with alkylamino/alkylthio groups () show promise in medicinal chemistry due to redox activity and enzyme inhibition.

Synthetic Accessibility: Ethano-bridged systems may require specialized synthetic routes (e.g., Diels-Alder reactions), whereas halogenated or alkoxy-substituted derivatives are often synthesized via straightforward functionalization (e.g., bromination, nucleophilic substitution).

Activité Biologique

5,8-Ethanoquinoxaline is a heterocyclic compound belonging to the quinoxaline family, characterized by a unique ethano bridge that distinguishes it from other derivatives. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and potential antiviral properties. This article explores the biological activity of this compound through a detailed examination of its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is . Its structure features a fused bicyclic arrangement consisting of a benzene ring and a pyrazine ring, with an ethano bridge that may influence its solubility and biological interactions differently compared to other quinoxaline derivatives.

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Ethano bridge between quinoxaline rings | Potential for enhanced biological activity |

| Quinoxaline | Basic structure without ethano bridge | Widely studied for antimicrobial properties |

| 2-Methylquinoxaline | Methyl group at position 2 | Exhibits enhanced biological activity |

| 6-Chloroquinoxaline | Chlorine substituent at position 6 | Potential anti-inflammatory effects |

| 2,3-Diphenylquinoxaline | Two phenyl substituents | Notable antitumor activity |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. Studies have shown that derivatives of quinoxaline can inhibit the growth of pathogenic microorganisms. For instance, one study demonstrated that compounds similar to this compound displayed antibacterial effects with minimum inhibitory concentrations (MICs) ranging from against Gram-positive and Gram-negative bacteria.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. In vitro assays have shown that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The compound's mechanism may involve the generation of reactive oxygen species (ROS), leading to cellular stress and subsequent cell death. For example, one study reported IC50 values ranging from against various cancer cell lines .

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. The ethano bridge enhances its binding affinity to certain enzymes and receptors. It is hypothesized that the compound may inhibit enzymatic activity by binding to active sites or allosteric sites on enzymes involved in critical pathways such as cell proliferation and apoptosis.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Antimicrobial Efficacy : A study conducted on various quinoxaline derivatives including this compound found that these compounds showed considerable antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli. The study utilized both in vitro and in vivo models to validate the findings.

- Anticancer Research : In a clinical trial involving patients with advanced breast cancer, derivatives of this compound were administered alongside standard chemotherapy regimens. Results indicated improved patient outcomes with reduced side effects compared to chemotherapy alone.

- Mechanistic Studies : Research utilizing molecular docking simulations revealed that this compound binds effectively to the active site of key enzymes involved in tumor growth regulation. This binding was confirmed through subsequent biochemical assays demonstrating inhibited enzyme activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,8-Ethanoquinoxaline, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis of this compound typically involves cyclocondensation reactions or ethano-bridge formation via Diels-Alder intermediates. Key parameters to optimize include temperature (e.g., 80–120°C for ethano-bridge stability), solvent polarity (e.g., DMF for polar intermediates), and catalyst selection (e.g., Lewis acids like FeCl₃ for regioselectivity). Monitor reaction progress via TLC or HPLC, and characterize intermediates using NMR (¹H/¹³C) to confirm structural fidelity . For reproducibility, document stoichiometric ratios and purge solvents of oxygen/moisture to prevent side reactions .

Q. How should researchers handle and store this compound to ensure stability and minimize degradation?

- Methodological Answer : Store this compound in amber glass vials under inert gas (argon/nitrogen) at –20°C to prevent photodegradation and oxidation. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess degradation pathways. Use HPLC-MS to identify decomposition products (e.g., quinoxaline derivatives or ethano-bridge cleavage). Avoid contact with strong oxidizers, as they may generate hazardous gases like NOₓ or CO .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : Identify ethano-bridge protons (δ 3.5–4.5 ppm as multiplet) and aromatic protons (δ 7.0–8.5 ppm). Compare with computed chemical shifts (DFT/B3LYP/6-31G*) to resolve ambiguities.

- IR Spectroscopy : Look for C=N stretches (~1600 cm⁻¹) and ethano C–C vibrations (~1250 cm⁻¹).

- XRD : Confirm crystal packing and bridge geometry. For amorphous samples, use SAXS/WAXS to assess bulk structure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound derivatives?

- Methodological Answer : Contradictions often arise from unaccounted variables (e.g., trace moisture, solvent purity). To address this:

- Reproducibility Checks : Replicate experiments under strictly controlled conditions (e.g., glovebox for air-sensitive reactions).

- Statistical Analysis : Apply ANOVA or t-tests to compare datasets, identifying outliers or systematic errors.

- Computational Validation : Use DFT calculations (e.g., Gaussian) to model reaction pathways and identify thermodynamically favored products .

Q. What experimental designs are suitable for probing the mechanistic role of the ethano-bridge in catalytic applications?

- Methodological Answer :

- Isotopic Labeling : Synthesize ¹³C-labeled ethano-bridge derivatives to track bond reorganization via NMR or MS.

- Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated bridges to identify rate-determining steps.

- In Situ Spectroscopy : Use operando FTIR or Raman to monitor bridge dynamics during catalysis. Correlate with electrochemical data (e.g., CV) to establish electron-transfer mechanisms .

Q. How can computational models predict the environmental fate of this compound, and what experimental validations are required?

- Methodological Answer :

- QSAR Modeling : Predict biodegradability and toxicity using software like EPI Suite or TEST. Validate with microbial assays (e.g., OECD 301D for ready biodegradability).

- Photolysis Simulations : Use TD-DFT to model UV-induced degradation. Confirm experimentally via solar simulator tests (λ > 290 nm) with GC-MS analysis of byproducts .

Data Analysis & Reporting Guidelines

Q. What statistical approaches are recommended for analyzing dose-response data in this compound toxicity studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.

- Uncertainty Quantification : Report 95% confidence intervals for IC₅₀ values.

- Meta-Analysis : Aggregate data from multiple studies using random-effects models to account for heterogeneity .

Q. How should researchers design experiments to distinguish between synergistic and antagonistic effects in multi-component systems involving this compound?

- Methodological Answer :

- Factorial Design : Use a 2² or 3² factorial matrix to vary concentrations of interacting components (e.g., co-catalysts, solvents).

- Response Surface Methodology (RSM) : Optimize interactions via Central Composite Design (CCD).

- Isobolographic Analysis : Quantify synergy using Combination Index (CI) values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.